Bienvenue dans la boutique en ligne BenchChem!

2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide (CAS 1095519-82-6) is a synthetic small-molecule acetamide derivative with molecular formula C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol. The compound belongs to the N-substituted aminoacetamide class and features a 4-chlorophenyl group attached to a chiral benzylic carbon, an ethylamino linker, and an N-methyl-terminated acetamide moiety.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
Cat. No. B14906804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)NCC(=O)NC
InChIInChI=1S/C11H15ClN2O/c1-8(14-7-11(15)13-2)9-3-5-10(12)6-4-9/h3-6,8,14H,7H2,1-2H3,(H,13,15)
InChIKeyQUECJRRCNHGTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide: Structural Overview and Source-Qualified Procurement Baseline


2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide (CAS 1095519-82-6) is a synthetic small-molecule acetamide derivative with molecular formula C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol . The compound belongs to the N-substituted aminoacetamide class and features a 4-chlorophenyl group attached to a chiral benzylic carbon, an ethylamino linker, and an N-methyl-terminated acetamide moiety . It is supplied as a research-chemical building block at a certified purity of ≥98% . The molecule contains one hydrogen bond donor (the secondary amine NH) and two hydrogen bond acceptors (amide carbonyl and secondary amine nitrogen), distinguishing it from primary amide analogs that possess an additional H-bond donor. Its InChIKey is QUECJRRCNHGTRR-UHFFFAOYSA-N, confirming it is cataloged as the racemic mixture .

Why 2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide Cannot Be Replaced by Generic Aminoacetamide Analogs Without Functional Consequence


Compounds sharing the C₁₁H₁₅ClN₂O formula, such as N-(2-{[(4-chlorophenyl)methyl]amino}ethyl)acetamide (SCHEMBL11296874), differ in the connectivity of the ethylamino bridge and the position of N-methylation, producing distinct hydrogen-bonding profiles and conformational landscapes [1]. The target compound possesses a single H-bond donor (secondary amine NH in the linker) versus two donors in primary amide analogs like 2-((1-(4-chlorophenyl)ethyl)amino)acetamide, directly affecting membrane permeability and target-binding geometry . The chiral benzylic carbon present in the target compound is absent in N-benzyl regioisomers such as N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide (CAS 743444-39-5), eliminating the possibility of stereospecific molecular recognition that the target racemate (or its resolved enantiomers) may engage . These structural distinctions mean that substitution with an in-class analog risks altering pharmacodynamics, physicochemical properties, and synthetic downstream compatibility in ways that are not predictable without direct comparative data . The evidence dimensions quantified in Section 3 below demonstrate that even regioisomeric or homolog variations produce measurable differences in key molecular properties relevant to target engagement and developability.

2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide: Quantified Differentiation Evidence Against Closest Structural Analogs


N-Methyl vs. Primary Amide: Hydrogen Bond Donor Count and Implications for Membrane Permeability

The target compound bears an N-methylated terminal amide (one H-bond donor: the linker NH), whereas its closest primary amide analog, 2-((1-(4-chlorophenyl)ethyl)amino)acetamide, possesses two H-bond donors (linker NH plus terminal amide NH₂). This reduction from two H-bond donors to one is quantitatively associated with a lower topological polar surface area (tPSA) and reduced desolvation penalty during membrane crossing, a principle well-established in CNS drug design [1]. Based on standard fragment-based tPSA calculations, the N-methyl substitution reduces the amide group contribution from approximately 43 Ų (primary amide NH₂) to approximately 29 Ų (N-methyl amide), yielding an estimated tPSA difference of ~14 Ų in favor of the target compound [2]. This physicochemical difference is directly relevant to passive membrane permeability and oral bioavailability potential, distinguishing the target from its primary amide congener in any lead-optimization campaign targeting intracellular or CNS compartments .

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Ethyl-Methylene Linker Length vs. Propyl Homolog: Impact on Conformational Entropy and Rotatable Bond Count

The target compound incorporates a two-carbon ethyl linker between the chiral benzylic amine and the acetamide carbonyl, yielding a total of 5 rotatable bonds. The propyl homolog 2-{[1-(4-chlorophenyl)propyl]amino}acetamide extends this linker by one additional methylene, increasing the rotatable bond count to 6 . Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid protein target, as established by classical thermodynamic analyses of ligand–protein interactions [1]. Furthermore, increased rotatable bond count is inversely correlated with oral bioavailability in systematic analyses of drug-like molecules [2]. The ethyl linker, therefore, provides a quantifiably more constrained conformational space relative to the propyl homolog, potentially translating to improved binding enthalpy and ligand efficiency in target-engagement assays—an advantage that can be explicitly tested but is mechanistically grounded in well-validated thermodynamic principles.

Conformational Analysis Ligand Efficiency Structure-Based Design

Supplier-Certified Purity Specification: 98% Minimum Purity as a Procurement Quality Gate

Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) certifies this compound at a purity of ≥98% (Product No. 1364624, CAS 1095519-82-6) . This specification provides a verifiable procurement quality benchmark. While structurally similar research chemicals are frequently offered at 95% purity by other catalog suppliers, the quantifiable 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% (w/w) vs. ≤5% (w/w) for a 95%-grade analog . In biochemical or cell-based assays where unknown impurities can confound dose-response interpretation—through off-target activity, cytotoxicity, or assay interference—the lower impurity ceiling of the 98%-grade material directly reduces the probability of impurity-driven false positives [1]. This quality specification is an actionable procurement criterion for laboratories requiring defined chemical integrity without the need for in-house repurification.

Chemical Procurement Quality Control Reproducibility

Chiral Benzylic Carbon: Stereochemical Differentiation vs. Non-Chiral Benzyl Regioisomers

The target compound contains a chiral center at the benzylic carbon (C* bearing 4-chlorophenyl, methyl, H, and amino substituents), a feature absent in the achiral N-benzyl regioisomer N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide (CAS 743444-39-5), where the 4-chlorophenyl group is attached to a methylene rather than a methine carbon . The presence of a chiral center creates the formal possibility of enantiomer-specific target engagement, where the (R) and (S) enantiomers may exhibit differential binding affinities. In the broader phenylalkylamine sigma receptor ligand class, enantiomeric pairs have demonstrated affinity differences exceeding 10-fold (ΔKi > 1 order of magnitude) [1]. While enantiomer-resolved data for this specific compound are not publicly available, the chiral architecture distinguishes it structurally from achiral benzyl regioisomers and provides a pathway for enantioselective optimization that the regioisomer cannot offer [2].

Stereochemistry Chiral Resolution Enantioselective Pharmacology

Sigma Receptor Ligand Class Membership: Binding Affinity Landscape for Structurally Related N-Substituted Phenylalkylamines

The target compound belongs to the N-substituted phenylalkylamine chemotype, which is a well-characterized scaffold for sigma-1 and sigma-2 receptor ligands. In the foundational SAR study by Glennon et al. (1994), appropriately N-substituted phenylalkylamines demonstrated sigma-1 binding affinities (Ki) spanning from sub-nanomolar (<1 nM for superpotent ligands) to low-micromolar, with the 4-chloro substituent on the phenyl ring being a key affinity-enhancing feature [1]. Specifically, the 4-chlorophenyl ethylamine substructure present in the target compound is directly analogous to the core scaffold from which sigma-1 Ki values as low as 0.09 nM were achieved through N-substituent optimization [2]. While binding data for this exact compound are not publicly available, the presence of the 4-chlorophenyl ethylamine pharmacophore places it within a ligand class known to engage sigma receptors at nanomolar concentrations when appropriately substituted [3]. This class membership is a verifiable structural attribute that distinguishes the target from non-phenylalkylamine acetamide analogs lacking the sigma-pharmacophore.

Sigma Receptor Radioligand Binding CNS Pharmacology

High-Priority Application Scenarios for 2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide Based on Quantified Structural Differentiation


Sigma-1 and Sigma-2 Receptor Screening Campaigns: Prioritized Hit-Finding Starting Point

The 4-chlorophenyl ethylamine substructure defines this compound as a member of the validated sigma receptor ligand pharmacophore class, with the N-methylacetamide terminus providing a modifiable handle for affinity optimization [1]. The compound should be prioritized over non-phenylalkylamine regioisomers (e.g., N-benzyl analogs) as the initial screening scaffold in sigma-1/sigma-2 radioligand displacement assays, because the phenylalkylamine connectivity—rather than benzylamine connectivity—has yielded sub-nanomolar sigma-1 ligands in established SAR campaigns [2]. The chiral benzylic center also enables downstream enantiomer resolution and stereospecific SAR exploration that achiral analogs cannot support [3].

Medicinal Chemistry Lead Optimization: N-Methyl Amide as a Permeability-Enhancing Design Feature

The N-methylation of the terminal acetamide reduces the hydrogen bond donor count from two (primary amide) to one, which is quantitatively associated with an estimated tPSA reduction of ~14 Ų at the amide fragment level [1]. In lead optimization programs where passive membrane permeability or CNS exposure is a target product profile requirement, this compound provides a structurally pre-optimized starting point relative to primary amide analogs. The ethyl linker further constrains conformational flexibility (5 rotatable bonds) compared to propyl homologs (6 rotatable bonds), contributing to potentially improved ligand binding efficiency [2].

Reproducible Biochemical Assay Development: Quality-Defined Chemical Probe with 98% Purity Specification

With a supplier-certified purity of ≥98% (Leyan, Product No. 1364624), this compound provides a ≤2% maximum impurity burden—a 2.5-fold improvement over the 95%-grade baseline common for research chemicals [1]. This purity specification makes it suitable as a quality-defined chemical probe for biochemical assay development, where unknown impurities at >2% levels can generate false-positive hits through off-target activity, redox cycling, or fluorescence interference [2]. Laboratories requiring lot-to-lot reproducibility without in-house repurification should select this specification over lower-grade alternatives [3].

Enantioselective Pharmacology Research: Racemic Starting Material for Chiral Resolution Studies

The single chiral center at the benzylic carbon distinguishes this compound from achiral regioisomers and enables enantiomer separation via chiral chromatography or diastereomeric salt resolution [1]. The racemic mixture as supplied can serve as the starting point for determining enantiomer-specific binding affinities, metabolic stability, and functional activity—a research workflow that is structurally impossible with the achiral N-benzyl analog N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide (CAS 743444-39-5) [2]. The BAYER AG patent JPH0952870 describes methodology for producing racemic amino derivatives of this structural class, confirming industrial precedent for the synthetic route [3].

Quote Request

Request a Quote for 2-((1-(4-Chlorophenyl)ethyl)amino)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.